molecular formula C7H7ClN2 B078746 Carbonyl 3-chlorophenylhydrazone CAS No. 14046-96-9

Carbonyl 3-chlorophenylhydrazone

Cat. No. B078746
CAS RN: 14046-96-9
M. Wt: 154.6 g/mol
InChI Key: JFRBRYMGEMNVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonyl 3-chlorophenylhydrazone is a chemical compound that has been widely studied in the field of chemistry and biochemistry. It is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. Carbonyl 3-chlorophenylhydrazone has been found to have various applications in scientific research, particularly in the area of biochemistry.

Scientific Research Applications

Carbonyl 3-chlorophenylhydrazone has been used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, Carbonyl 3-chlorophenylhydrazone has been found to have antitumor and antimicrobial properties.

Mechanism Of Action

Carbonyl 3-chlorophenylhydrazone acts as a chelating agent by binding to metal ions and preventing them from participating in harmful reactions. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Carbonyl 3-chlorophenylhydrazone has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties.

Biochemical And Physiological Effects

Carbonyl 3-chlorophenylhydrazone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, Carbonyl 3-chlorophenylhydrazone has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

Carbonyl 3-chlorophenylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Carbonyl 3-chlorophenylhydrazone has some limitations as well. It is toxic at high concentrations and can cause skin irritation. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Carbonyl 3-chlorophenylhydrazone. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is its use as a chelating agent for metal ions in environmental remediation. Additionally, further studies are needed to explore the mechanisms of action of Carbonyl 3-chlorophenylhydrazone and its effects on various biological systems.

Synthesis Methods

Carbonyl 3-chlorophenylhydrazone can be synthesized through the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

properties

CAS RN

14046-96-9

Product Name

Carbonyl 3-chlorophenylhydrazone

Molecular Formula

C7H7ClN2

Molecular Weight

154.6 g/mol

IUPAC Name

3-chloro-N-(methylideneamino)aniline

InChI

InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2

InChI Key

JFRBRYMGEMNVME-UHFFFAOYSA-N

SMILES

C=NNC1=CC(=CC=C1)Cl

Canonical SMILES

C=NNC1=CC(=CC=C1)Cl

Other CAS RN

14046-96-9

synonyms

carbonyl 3-chlorophenylhydrazone
carbonyl cyanide 3-chlorophenylhydrazone
carbonyl m-chlorophenylhydrazone
CCPHO
m-ClCP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.